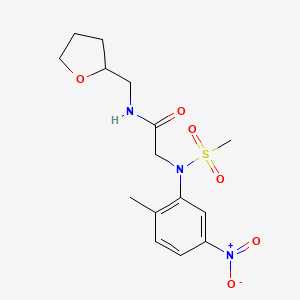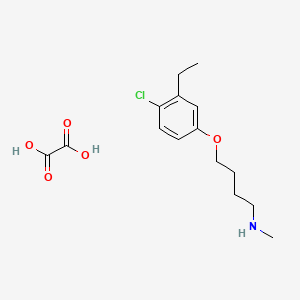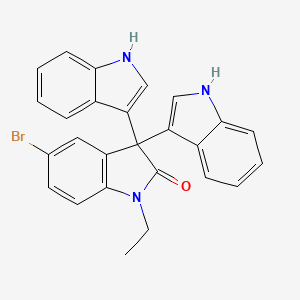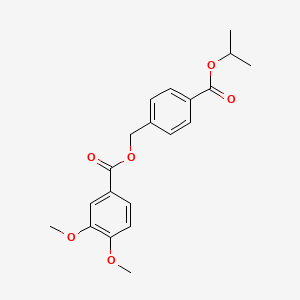![molecular formula C18H26ClNO5 B4095384 N-[3-(2-chloro-3,6-dimethylphenoxy)propyl]cyclopentanamine;oxalic acid](/img/structure/B4095384.png)
N-[3-(2-chloro-3,6-dimethylphenoxy)propyl]cyclopentanamine;oxalic acid
Descripción general
Descripción
N-[3-(2-chloro-3,6-dimethylphenoxy)propyl]cyclopentanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a cyclopentanamine moiety linked to a chlorinated dimethylphenoxy group, with oxalic acid as a counterion. Its distinctive structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-chloro-3,6-dimethylphenoxy)propyl]cyclopentanamine typically involves multiple steps, starting with the preparation of the chlorinated dimethylphenoxy intermediate. This intermediate can be synthesized through a chlorination reaction of 3,6-dimethylphenol using thionyl chloride or phosphorus pentachloride under controlled conditions. The resulting 2-chloro-3,6-dimethylphenol is then reacted with 3-chloropropylamine in the presence of a base such as sodium hydroxide to form the desired N-[3-(2-chloro-3,6-dimethylphenoxy)propyl]amine.
The final step involves the reaction of the amine with cyclopentanone in the presence of a reducing agent like sodium borohydride to yield N-[3-(2-chloro-3,6-dimethylphenoxy)propyl]cyclopentanamine. The compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(2-chloro-3,6-dimethylphenoxy)propyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorinated phenoxy group allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted phenoxy derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[3-(2-chloro-3,6-dimethylphenoxy)propyl]cyclopentanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of N-[3-(2-chloro-3,6-dimethylphenoxy)propyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s phenoxy group can interact with hydrophobic pockets in proteins, while the amine and cyclopentanamine moieties can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can result in inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]cyclopentanamine
- N-[3-(2-bromo-3,6-dimethylphenoxy)propyl]cyclopentanamine
- N-[3-(2-chloro-3,6-dimethylphenoxy)propyl]cyclohexanamine
Uniqueness
N-[3-(2-chloro-3,6-dimethylphenoxy)propyl]cyclopentanamine stands out due to its specific substitution pattern on the phenoxy group and the presence of the cyclopentanamine moiety. These structural features confer unique chemical reactivity and biological activity compared to similar compounds. The specific arrangement of functional groups allows for selective interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
N-[3-(2-chloro-3,6-dimethylphenoxy)propyl]cyclopentanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.C2H2O4/c1-12-8-9-13(2)16(15(12)17)19-11-5-10-18-14-6-3-4-7-14;3-1(4)2(5)6/h8-9,14,18H,3-7,10-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYCGMULQYAONT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)Cl)OCCCNC2CCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-N-[(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B4095311.png)
![4-bromobenzyl 2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4095315.png)
![N-[3-(2-sec-butylphenoxy)propyl]cyclopentanamine oxalate](/img/structure/B4095324.png)
![N-[4-(4-allyl-2-methoxyphenoxy)butyl]cyclopentanamine oxalate](/img/structure/B4095327.png)
![N-[3-(4-biphenylyloxy)propyl]cyclopentanamine oxalate](/img/structure/B4095341.png)

![methyl N-methyl-N-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}glycinate](/img/structure/B4095348.png)
![N-(4-fluorophenyl)-2-methyl-4-[4-(4-morpholinyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4095353.png)

![1-[(5-chlorothiophen-2-yl)methyl]-N-(3-pyrazol-1-ylphenyl)piperidine-3-carboxamide](/img/structure/B4095370.png)
![1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]benzimidazole;hydrochloride](/img/structure/B4095385.png)

![1-{2-[2-(phenylthio)ethoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B4095401.png)
